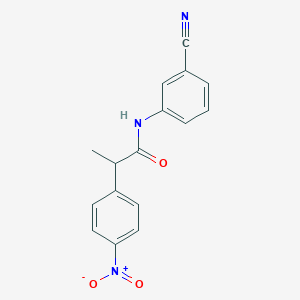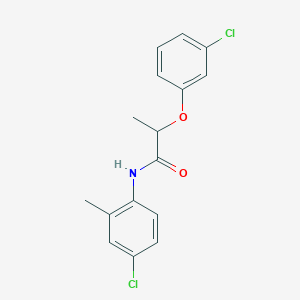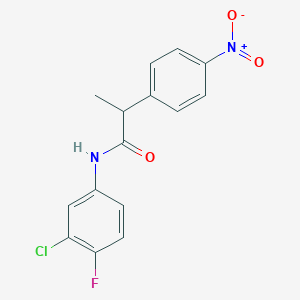
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide
Descripción general
Descripción
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPP is a small molecule that has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Mecanismo De Acción
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide exerts its therapeutic effects through various mechanisms of action. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters such as acetylcholine. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to inhibit the activity of proteins such as tau and beta-amyloid, which are involved in the development of Alzheimer's disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to have significant biochemical and physiological effects. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has several advantages for lab experiments. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular processes. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide is also stable and can be easily synthesized using various methods. However, N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide also has limitations for lab experiments. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has poor solubility in water, which can make it difficult to administer in animal studies. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide also has potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide. One direction is to study the potential therapeutic properties of N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to study the potential toxicity of N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide and its metabolites in vivo. Additionally, future research can focus on developing more efficient synthesis methods for N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide and improving its solubility in water.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to have potential therapeutic properties in scientific research. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been studied as an anticancer agent due to its ability to inhibit the growth of cancer cells. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been studied as a potential treatment for depression and anxiety due to its ability to modulate the activity of neurotransmitters such as serotonin and dopamine.
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11(13-5-7-15(8-6-13)19(21)22)16(20)18-14-4-2-3-12(9-14)10-17/h2-9,11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYDFLQIFARLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077612.png)

![3,3'-[(2,4,6-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4077618.png)
![1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate](/img/structure/B4077622.png)
![3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4077634.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-({[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4077637.png)
![3-nitro-N-[3-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B4077641.png)
![N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077644.png)
![2-chloro-N-{2-methoxy-4-[(2-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4077652.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate](/img/structure/B4077662.png)


![1-[2-(4-nitrophenyl)propanoyl]azepane](/img/structure/B4077679.png)
![2-(1,3-benzodioxol-5-yloxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4077688.png)